专利蓝V

描述

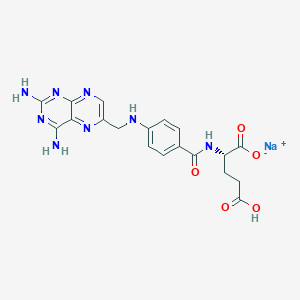

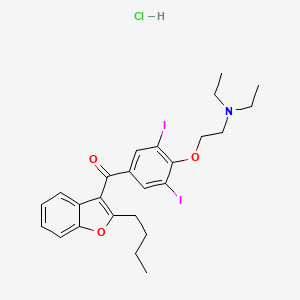

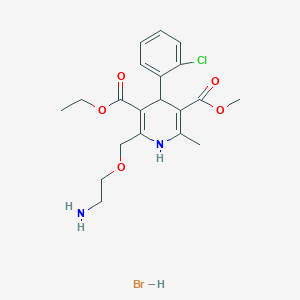

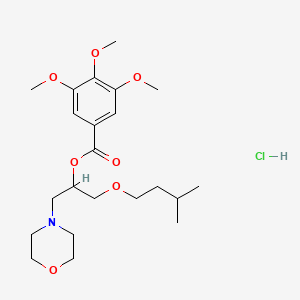

Patent Blue V, also known as Food Blue 5, Sulphan Blue, Acid Blue 3, L-Blau 3, C-Blau 20, Patentblau V, Sky Blue, or C.I. 42051, is a sky blue synthetic triphenylmethane dye . It is principally the calcium or sodium salt of 2-[4-[alpha-(4-diethyl-aminophenyl)-5-hydroxy-2,4-disulfonatophenylmethylidene]-2,5-cyclohexadien-1-ylidene] diethylammonium hydroxide inner salt . It is used as a food coloring and has the E number E131 .

Molecular Structure Analysis

Patent Blue V is a sodium or calcium salt of [4-(α-(4-diethylaminophenyl)-5-hydroxy-2,4-disulfophenylmethylidene)-2,5-cyclohexadien-1-ylidene] diethylammonium hydroxide inner salt . It is a complex molecule with multiple functional groups, including sulfonate groups, which likely contribute to its solubility in water.

Physical And Chemical Properties Analysis

Patent Blue V is a triarylmethane dye that occurs as a blue powder or granules . It is soluble in water due to its sulfonate groups. Its color varies from a deep blue in alkaline or weakly acidic medium to a yellow-orange in stronger acidic conditions .

科学研究应用

医学影像和手术

专利蓝V 在淋巴造影和前哨淋巴结活检等医疗程序中使用,用于染色淋巴管,帮助在手术过程中可视化淋巴系统结构 .

牙科健康

在牙科领域,this compound 用作牙科显示片中的染色剂。 这些显示片有助于揭示牙齿上的牙菌斑,使牙医和患者更容易识别需要更彻底清洁的区域 .

pH 指示剂

该化合物在 0.8–3.0 的范围内有效用作 pH 指示剂,可应用于各种化学和生物实验,以确定溶液的酸度或碱度 .

生物染色

在生物研究中,this compound 用于血红蛋白的演示,并作为生理示踪剂研究肾脏等器官内的液体流动 .

分析化学

this compound 的酸碱性质已被广泛研究,使其在分光光度法和三刺激色度法中用于研究水溶液中的质子化机制 .

工业应用

this compound 已被应用于工业环境,特别是在废水处理中。 它用于溶剂萃取分光光度法,用于测定工业废水中阳离子表面活性剂 .

作用机制

Target of Action

Patent Blue V, also known as Acid Blue 3, primarily targets the lymphatic vessels, arterial territories, and lymph nodes . It is used to label these structures prior to biopsy in some cancers . In the field of ophthalmology, it serves as an intraocular stain in retinectomy, specifically for the surgical removal of the inner limiting membrane (ILM) .

Mode of Action

The specific binding of Patent Blue V allows it to freely travel in the breast lymphatics, providing a less invasive alternative for staging . It forms a complex with albumin, which is picked up by regional afferent lymphatics to identify sentinel lymph nodes . A sentinel lymph node is the first lymph node in a chain or group of lymph nodes that cancer is most likely to spread to .

Biochemical Pathways

Its ability to bind specifically and travel freely in the lymphatic system suggests that it may interact with proteins or receptors involved in lymphatic transport .

Result of Action

The administration of Patent Blue V results in a localized blue coloration, making it a sensitive and specific option for the detection of micrometastatic cancer in lymph nodes . It also causes a bluish discoloration of the skin after injection, which disappears within 24 to 48 hours . If a disease affecting lymph nodes or blood circulation disorders is present, this discoloration may last longer .

Action Environment

The action of Patent Blue V can be influenced by environmental factors. For instance, its color is pH-dependent, varying from a deep blue in alkaline or weakly acidic medium to a yellow-orange in stronger acidic conditions . It is also redox-sensitive, changing from a reduced yellow form to an oxidized red form in solution . These properties suggest that the compound’s action, efficacy, and stability may be influenced by the pH and redox conditions of its environment .

安全和危害

Patent Blue V is poorly absorbed and has low systemic toxicity . In the absence of data on irritancy, sensitisation and inhalation toxicity, it would be prudent to treat Patent Blue V as an irritant and a skin sensitiser and as toxic by inhalation . It is banned as a food dye in Australia and the US, as it may cause allergic reactions .

未来方向

Patent Blue V is used for marking lymphatic vessels and arterial territories as well as for sentinel lymph node prior to biopsy in patients with operable breast cancer and clinically negative lymph nodes . Its future use may continue to be in the medical field, particularly in oncological surgeries for accurate and complete excision of lymph nodes .

生化分析

Biochemical Properties

Patent Blue V interacts with various biomolecules in its applications. For instance, in the field of pharmacology, it has been used as a stain . It is a disulfonated diaminotriphenylmethane dye with a hydrophilic anion and an aromatic system . Its color changes from orange under acidic conditions to blue in alkali , indicating its potential interaction with pH-dependent enzymes and proteins.

Cellular Effects

It has been reported that Patent Blue V has low systemic toxicity and is poorly absorbed This suggests that its impact on cellular processes may be limited

Molecular Mechanism

It is known that the color of the dye is pH-dependent, varying from a deep blue in alkaline or weakly acidic medium to a yellow-orange in stronger acidic conditions This suggests that it may interact with biomolecules in a pH-dependent manner

Temporal Effects in Laboratory Settings

It is known that the dye fades fairly quickly when exposed to light . This suggests that its stability may be affected by light exposure, which could influence its long-term effects on cellular function.

Dosage Effects in Animal Models

It has been reported that the maximum safe feed concentration of Patent Blue V is 250 mg/kg complete feed for non food-producing animals

Metabolic Pathways

It has been reported that after intravenous injection into rats, the color is excreted in the urine, which is colored blue during the 12 hours following the injection . This suggests that it may be metabolized and excreted by the kidneys.

Transport and Distribution

Given its use as a dye in lymphangiography and sentinel node biopsy , it can be inferred that it may be transported through the lymphatic system.

Subcellular Localization

Given its pH-dependent color change , it may be localized in cellular compartments with varying pH levels

属性

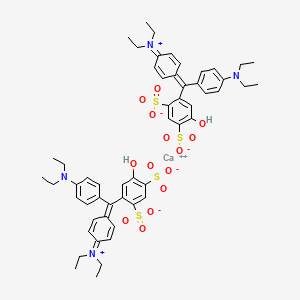

| { "Design of the Synthesis Pathway": "The synthesis of Patent Blue V can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-Aminobenzenesulfonic acid", "2,5-Dimethoxyaniline", "Sodium nitrite", "Sodium sulfite", "Sodium hydroxide", "Copper sulfate pentahydrate", "Sodium chloride", "Hydrochloric acid", "Sodium carbonate", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Diazotization of 4-Aminobenzenesulfonic acid with Sodium nitrite and Hydrochloric acid to form diazonium salt", "Step 2: Coupling of diazonium salt with 2,5-Dimethoxyaniline in the presence of Sodium sulfite and Sodium hydroxide to form intermediate", "Step 3: Oxidation of intermediate with Copper sulfate pentahydrate and Sodium chloride to form Patent Blue V", "Step 4: Purification of Patent Blue V using Sodium carbonate and Sodium bicarbonate" ] } | |

| 3536-49-0 | |

分子式 |

C27H32CaN2O7S2 |

分子量 |

600.8 g/mol |

IUPAC 名称 |

calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxybenzene-1,3-disulfonate |

InChI |

InChI=1S/C27H32N2O7S2.Ca/c1-5-28(6-2)21-13-9-19(10-14-21)27(20-11-15-22(16-12-20)29(7-3)8-4)23-17-24(30)26(38(34,35)36)18-25(23)37(31,32)33;/h9-18H,5-8H2,1-4H3,(H2-,30,31,32,33,34,35,36); |

InChI 键 |

KJRBDMBNCBFVAS-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O.CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Ca+2] |

规范 SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)O)O.[Ca] |

外观 |

Solid powder |

| 3536-49-0 | |

物理描述 |

Dark blue powder or granules |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(4-(alpha-(p-(diethylamino)phenyl)-2,4-disulfobenzylidene)-2,5-cyclohexadien-1-ylidene)diethylammonium hydroxide inner salt sodium salt acid blue 1 acid blue 3 alphazurine 2G bleu patent V blue patent violet Blue URS Blue VRS C.I. acid blue 1 C.I. acid blue 3 disulfine blue disulphine blue ethanaminium, n-(4-((4-(diethylamino)phenyl)(2,4-disulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-n-ethyl-, hydroxide, inner salt, sodium salt patent blue V patent blue violet sodium 4-((4-(diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)benzene-1,3-disulphonate sulfan blue sulphan blue |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。